AVN-211 is a novel compound under development by Avineuro Pharmaceuticals, primarily aimed at treating schizophrenia and Alzheimer’s disease. It is classified as a selective antagonist of the serotonin 5-HT6 receptor, which has emerged as a promising target in the pharmacological treatment of cognitive deficits associated with neurodegenerative disorders. The compound is noted for its potential to enhance cognitive function and provide neuroprotective effects, making it a significant candidate in psychiatric and neurodegenerative disease research.
The synthesis of AVN-211 involves a multi-step process that begins with the formation of the core pyrazolo[1,5-a]pyrimidine structure. The key steps in its synthesis include:
These synthetic methods require optimization for yield and purity to facilitate large-scale production, which is crucial for potential industrial applications .
AVN-211 has a complex molecular structure characterized by its pyrazolo[1,5-a]pyrimidine core and various functional groups that contribute to its pharmacological activity. The compound's molecular formula is with a molecular weight of approximately 300.37 g/mol. The structure is critical for its interaction with the serotonin 5-HT6 receptor, influencing its selectivity and efficacy as an antagonist .
AVN-211 can undergo several chemical reactions that are significant for its functionalization and potential modification:
These reactions utilize common reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction, demonstrating AVN-211's versatility in synthetic chemistry .
The mechanism of action of AVN-211 primarily involves its role as an antagonist at the serotonin 5-HT6 receptor. By inhibiting this receptor, AVN-211 modulates neurotransmitter release and neuronal signaling pathways associated with cognition and memory processes. This inhibition is linked to reduced inflammatory mediator activity, which is crucial in neurodegenerative diseases like Alzheimer’s . Preclinical studies have shown that AVN-211 can significantly improve cognitive functions in models of Alzheimer’s disease .
AVN-211 exhibits several notable physical and chemical properties:
Data from studies indicate that AVN-211 has a low toxicity profile and exhibits no significant side effects in vivo .
AVN-211 has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2